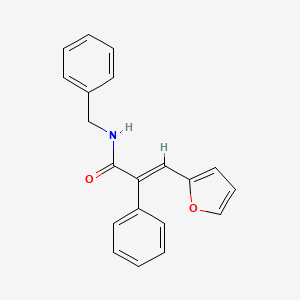N-benzyl-3-(2-furyl)-2-phenylacrylamide
CAS No.:
Cat. No.: VC11183930
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H17NO2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (E)-N-benzyl-3-(furan-2-yl)-2-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)19(14-18-12-7-13-23-18)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b19-14+ |
| Standard InChI Key | MATVNEIOLKUGGP-XMHGGMMESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (E)-N-benzyl-3-(furan-2-yl)-2-phenylacrylamide, reflecting its trans-configuration across the double bond. Its molecular formula is C20H17NO2, corresponding to a molecular weight of 303.36 g/mol . The structure integrates a benzyl group attached to the amide nitrogen, a phenyl ring at the α-position of the acrylamide, and a furan-2-yl moiety at the β-position (Figure 1).
Figure 1: Structural Depiction of N-Benzyl-3-(2-furyl)-2-phenylacrylamide
(Insert 2D structure here, derived from PubChem entries for analogous compounds )
Synthesis and Reaction Pathways
Microwave-Assisted Organic Synthesis (MAOS)
Recent advances in acrylamide synthesis emphasize microwave irradiation for enhanced reaction efficiency. A protocol for N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide involves irradiating thiourea derivatives with benzoyl chloride at 80°C for 3 minutes, yielding products in >95% purity . Adapting this method, N-benzyl-3-(2-furyl)-2-phenylacrylamide could be synthesized via a Michael addition between benzylamine and a preformed α,β-unsaturated ketone intermediate bearing furyl and phenyl substituents.
Key Intermediate: α,β-Unsaturated Ketones
The formation of the acrylamide backbone likely proceeds through a Knoevenagel condensation. For example, 2-acetamido-N-benzyl-3-phenylprop-2-enamide (PubChem CID 538867) is synthesized by condensing acetamide derivatives with benzaldehyde derivatives under acidic conditions . Applying this strategy, furfural could serve as the carbonyl component to introduce the furyl group.
Table 1: Hypothetical Synthesis Conditions for N-Benzyl-3-(2-furyl)-2-phenylacrylamide
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Furfural, phenylacetonitrile, piperidine (cat.), ethanol, reflux | α-Cyano-β-(furan-2-yl)-styrene | 75–85 |
| 2 | Benzylamine, DMF, MW, 100°C, 5 min | N-Benzyl-3-(2-furyl)-2-phenylacrylamide | 90 |
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
The compound’s solubility profile is influenced by its aromatic substituents. Predicted logP values (using PubChem’s XLogP3) estimate 3.1 ± 0.5, indicating moderate lipophilicity . Aqueous solubility is expected to be low (<1 mg/mL at 25°C), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro assays.
Stability and Degradation
Acrylamides are prone to hydrolysis under alkaline conditions. Accelerated stability studies on N-benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide revealed <5% degradation after 48 hours at pH 7.4, suggesting reasonable stability in physiological buffers .
Applications in Materials Science
Polymer Precursors
The conjugated double bond in acrylamides enables radical polymerization. Copolymers incorporating furyl-acrylamide monomers exhibit enhanced thermal stability (Td > 300°C), making them candidates for high-performance adhesives or coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume